Physicochemical Profiling and Synthetic Applications of 2-Amino-5-chlorothiazole Hydrochloride: A Comprehensive Technical Guide
Physicochemical Profiling and Synthetic Applications of 2-Amino-5-chlorothiazole Hydrochloride: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter 2-Amino-5-chlorothiazole hydrochloride (CAS: 55506-37-1) as a foundational building block in advanced heterocyclic chemistry. Its unique structural topology—combining an electron-rich exocyclic amino group with an electron-withdrawing chlorinated thiazole core—makes it an indispensable intermediate. This compound is heavily utilized in the synthesis of complex bicyclic scaffolds, such as imidazo[2,1-b]thiazoles, and serves as a critical precursor for broad-spectrum antiviral and antimicrobial therapeutics[1]. This whitepaper deconstructs its physicochemical properties, mechanistic reactivity, and validated synthetic workflows to empower researchers in drug development.
Physicochemical Profiling & Structural Causality
Understanding the physical chemistry of 2-Amino-5-chlorothiazole hydrochloride is critical for optimizing downstream reaction conditions and predicting its behavior in biological assays.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 2-Amino-5-chlorothiazole hydrochloride | 2[2] |
| CAS Number | 55506-37-1 | |
| Molecular Formula | C₃H₄Cl₂N₂S (or C₃H₃ClN₂S · HCl) | 3[3] |
| Molecular Weight | 171.05 g/mol | 2[2] |
| Appearance | Dark cream to pale pink/gray powder | 3[3] |
| Melting Point | 164–167 °C (Decomposes) | 4[4] |
| Topological Polar Surface Area | 67.2 Ų | 2[2] |
Causality of Properties:
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Electronic Modulation : The unsubstituted 2-aminothiazole ring is highly electron-rich due to resonance donation from the C2-amino group. However, introducing a chlorine atom at the C5 position exerts a strong inductive (-I) electron-withdrawing effect. This dampens the overall electron density of the ring and significantly lowers the pKa of the exocyclic amino group, rendering it less basic but highly stable against unwanted electrophilic side reactions[5].
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Salt Formation : The free base form of 2-amino-5-chlorothiazole is susceptible to oxidative degradation and exhibits poor aqueous solubility. Converting it to the hydrochloride (HCl) salt protonates the endocyclic nitrogen, significantly enhancing its solubility in polar protic solvents, increasing its hydrogen-bonding capacity, and extending its shelf-life for industrial-scale storage[6].
Mechanistic Reactivity Map
The reactivity of 2-Amino-5-chlorothiazole HCl is dictated by its bifunctional nature. The C2-amino group acts as a versatile nucleophile, readily participating in condensation reactions with alpha-haloketones to form fused bicyclic systems. Alternatively, the primary amine can undergo diazotization, enabling Sandmeyer-type transformations to introduce novel functional groups (such as thiols) at the C2 position[7].
Synthetic pathways and downstream applications of 2-Amino-5-chlorothiazole HCl.
Validated Synthetic Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Regioselective Synthesis of 2-Amino-5-chlorothiazole HCl
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Causality : The C5 position of the 2-aminothiazole nucleus is the most activated site for electrophilic attack. Direct chlorination selectively yields the C5-chloro derivative without requiring complex directing groups[5].
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Methodology :
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Preparation : Dissolve 1.0 equivalent of 2-aminothiazole in glacial acetic acid under an inert argon atmosphere. Cool the reaction vessel to 0–5 °C using an ice-water bath to suppress over-chlorination.
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Halogenation : Slowly add 1.05 equivalents of N-chlorosuccinimide (NCS) in portions over 30 minutes. Maintain the temperature below 10 °C.
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Reaction Monitoring : Stir for 2 hours. Validate the reaction progress via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 3:1). The product spot will appear UV-active at a higher Rf than the starting material.
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Salt Formation : Once complete, bubble dry HCl gas through the solution (or add concentrated aqueous HCl) to precipitate the hydrochloride salt.
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Isolation : Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
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-
Self-Validation : Confirm regioselectivity via ¹H-NMR (DMSO-d6); the complete disappearance of the C5-H singlet at ~6.8 ppm confirms successful and exclusive C5 chlorination.
Protocol 2: Synthesis of 2-Chloro-6-methylimidazo[2,1-b]thiazole
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Causality : This reaction leverages the differential nucleophilicity of the thiazole nitrogens. The endocyclic nitrogen is more nucleophilic and initiates the attack on the alpha-carbon of the haloketone. Subsequent intramolecular cyclization is thermodynamically driven by the formation of the highly stable aromatic imidazo[2,1-b]thiazole core.
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Methodology :
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Neutralization & Alkylation : Suspend 2-Amino-5-chlorothiazole HCl in anhydrous ethanol. Add 1.2 equivalents of anhydrous potassium carbonate (K₂CO₃) to liberate the free base in situ.
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Condensation : Add 1.1 equivalents of chloroacetone dropwise. Reflux the mixture at 80 °C for 8–10 hours.
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Cyclization : The intermediate undergoes spontaneous dehydration to form the fused bicyclic system. Monitor the water elimination via TLC.
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Workup : Cool to room temperature, filter off inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between dichloromethane and water, extract the organic layer, and dry over Na₂SO₄.
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Purification : Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
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Self-Validation : Analyze the purified fractions via LC-MS to confirm the target exact mass [M+H]⁺, and use ¹³C-NMR to verify the presence of the newly formed imidazole ring carbons.
Downstream Applications in Medicinal Chemistry
The 2-Amino-5-chlorothiazole scaffold is a privileged structure in modern medicinal chemistry. It is extensively utilized to synthesize 5-chloro analogues of Nitazoxanide, a broad-spectrum antiviral agent that has shown immense clinical efficacy against respiratory pathogens, including influenza and SARS-CoV-2[1]. Furthermore, the imidazo[2,1-b]thiazole derivatives synthesized directly from this precursor exhibit potent antimicrobial and anticancer properties due to their ability to intercalate DNA and competitively inhibit key kinase signaling pathways[6].
References
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PubChem . "2-Amino-5-chlorothiazole hydrochloride | C3H4Cl2N2S | CID 148743". National Institutes of Health (NIH). 2
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Sigma-Aldrich . "2-Amino-5-chlorothiazole hydrochloride 95%".
-
Thermo Fisher Scientific . "2-Amino-5-chlorothiazole hydrochloride, 97%". 3
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Sigma-Aldrich . "2-Amino-5-chlorothiazole 95 55506-37-1". 4
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CymitQuimica . "CAS 55506-37-1: 2-Thiazolamine, 5-chloro-, hydrochloride (1:1)". 6
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BenchChem . "An In-depth Technical Guide to 2-Chlorothiazole-5-thiol". 7
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ACS Infectious Diseases . "Therapeutic Potential of Nitazoxanide: An Appropriate Choice for Repurposing versus SARS-CoV-2?". 1
-
BenchChem . "4-Chloro-5-(difluoromethyl)thiazol-2-amine". 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Amino-5-chlorothiazole hydrochloride | C3H4Cl2N2S | CID 148743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-chlorothiazole hydrochloride, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-Amino-5-chlorothiazole 95 55506-37-1 [sigmaaldrich.com]
- 5. 4-Chloro-5-(difluoromethyl)thiazol-2-amine | Benchchem [benchchem.com]
- 6. CAS 55506-37-1: 2-Thiazolamine, 5-chloro-, hydrochloride (… [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
